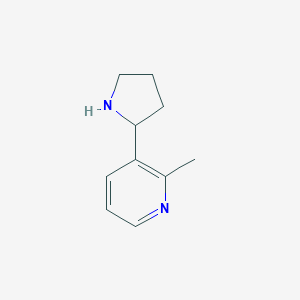

2-甲基-3-(2-吡咯烷基)吡啶

描述

“2-Methyl-3-(2-pyrrolidinyl)pyridine” is also known as 3-(2-Pyrrolidinyl)pyridine or Nicotine . It is a tobacco alkaloid and the major Nicotine metabolite in the brain . It appears to activate different nAChR subtypes, has a better pharmacokinetic profile, and produces less toxicity than Nicotine . It shows significant analgesic activity .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “2-Methyl-3-(2-pyrrolidinyl)pyridine”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . A specific example of a synthesis method involves progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

Molecular Structure Analysis

The molecular formula of “2-Methyl-3-(2-pyrrolidinyl)pyridine” is C10H14N2 . It is a bicyclic compound with a pyridine cycle and a pyrrolidine cycle . The molecule possesses an asymmetric carbon and so exists in two enantiomeric compounds .

Physical And Chemical Properties Analysis

“2-Methyl-3-(2-pyrrolidinyl)pyridine” has a molecular weight of 162.232 g/mol . It is a pale yellow to dark brown liquid with a slight, fishy odor when warm . It has a melting point of -79 °C and a boiling point of 247 °C .

科学研究应用

Application 1: Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment

Summary of the Application

The study focuses on the recovery of alkaloids from tobacco waste for use as biological pesticides. This could reduce the use of traditional chemical pesticides and prevent pollution of farmland by the leaching of alkaloids from tobacco waste .

Methods of Application or Experimental Procedures

The researchers used thermal treatment as a potential technology to achieve the release and recovery of alkaloids from tobacco waste. They adopted purge/trap-GC/MS (gas chromatography mass spectrometry), PY-GC/MS (pyrolysis-gas chromatography mass spectrometry), and fixed-bed/ATD-GC/MS (auto-thermal desorption gas chromatography mass spectrometry) to detect the ingredients and concentration of nitrogen-containing compounds in tobacco waste and/or volatiles .

安全和危害

“2-Methyl-3-(2-pyrrolidinyl)pyridine” is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

未来方向

The pyrrolidine ring, a key component of “2-Methyl-3-(2-pyrrolidinyl)pyridine”, is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “2-Methyl-3-(2-pyrrolidinyl)pyridine” and similar compounds lies in the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

2-methyl-3-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNMNLLCHYHPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989614 | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(2-pyrrolidinyl)pyridine | |

CAS RN |

69567-18-6 | |

| Record name | Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)

![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)

![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)

![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)